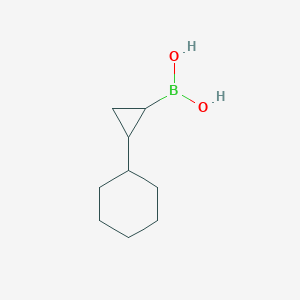

(2-Cyclohexylcyclopropyl)boronic acid

Description

(2-Cyclohexylcyclopropyl)boronic acid is a boronic acid derivative featuring a strained cyclopropane ring directly bonded to a cyclohexyl substituent. This unique structure combines the steric and electronic effects of the cyclopropane ring with the lipophilic cyclohexyl group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.

Properties

Molecular Formula |

C9H17BO2 |

|---|---|

Molecular Weight |

168.04 g/mol |

IUPAC Name |

(2-cyclohexylcyclopropyl)boronic acid |

InChI |

InChI=1S/C9H17BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9,11-12H,1-6H2 |

InChI Key |

GBIACPIRGOMMPZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CC1C2CCCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)boronic acid typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with cyclopropyl halides under palladium catalysis . The reaction conditions are generally mild, and the use of bases such as potassium acetate is crucial for the success of the reaction.

Industrial Production Methods: Industrial production of (2-Cyclohexylcyclopropyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid components can make the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexylcyclopropyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as potassium acetate for borylation reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols/Ketones: Formed from oxidation reactions.

Scientific Research Applications

(2-Cyclohexylcyclopropyl)boronic acid has diverse applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Industry: Utilized in the production of advanced materials, such as boron-containing polymers and sensors.

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclopropyl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with palladium complexes in Suzuki-Miyaura coupling . This process involves the transfer of the cyclopropyl group from boron to palladium, forming a new carbon-carbon bond. The boronic acid group can also interact with diols and other nucleophiles, leading to various functionalization reactions .

Comparison with Similar Compounds

Structural Features

The target compound’s cyclohexylcyclopropyl moiety distinguishes it from analogs with simpler substituents:

- (2-Cyclopropylphenyl)boronic acid (): Contains a phenyl group attached to a cyclopropane ring, enabling conjugation with aromatic systems .

- (2-Butylcyclopropyl)boronic acid (): A linear alkyl chain (butyl) replaces the cyclohexyl group, reducing steric hindrance .

- (3-Cyclohexylpropyl)boronic acid (): Cyclohexyl is connected via a propyl chain rather than a cyclopropane ring, altering strain and reactivity .

- 4-Nitrophenyl boronic acid (): A nitro group enhances electron-withdrawing effects, increasing oxidative reactivity .

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs. †Predicted using cyclohexyl/logP trends. ‡Calculated from . §Estimated from nitro group contribution. ¶Predicted for methoxyethyl substituent.

Physicochemical Properties

- Lipophilicity : The cyclohexyl group likely increases logP (~2.5) compared to phenyl (1.8) or butyl (1.04) analogs, enhancing membrane permeability in drug design .

- Polar Surface Area (PSA) : Similar PSA (~40.5 Ų) to (2-cyclopropylphenyl)boronic acid indicates comparable hydrogen-bonding capacity, critical for protein interactions .

Reactivity and Stability

- Oxidative Stability: The cyclohexyl group may stabilize the compound against H2O2-mediated oxidation compared to electron-deficient 4-nitrophenyl boronic acid, which converts rapidly to 4-nitrophenol at pH 11 .

- Cross-Coupling Efficiency : Strain from the cyclopropane ring could enhance reactivity in Pd-catalyzed reactions, similar to strained aryl cyclopropanes in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.